molecular formula C11H19NO5 B556404 Ac-Glu(OtBu)-OH CAS No. 84192-88-1

Ac-Glu(OtBu)-OH

Cat. No.: B556404
CAS No.: 84192-88-1
M. Wt: 245.27 g/mol
InChI Key: FALCCLKESWGSNI-QMMMGPOBSA-N
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Description

Ac-Glu(OtBu)-OH, also known as N-acetyl-L-glutamic acid tert-butyl ester, is a derivative of glutamic acid. This compound is commonly used in peptide synthesis due to its stability and ease of handling. The tert-butyl ester group protects the carboxyl group of glutamic acid, preventing unwanted side reactions during peptide bond formation.

Scientific Research Applications

Ac-Glu(OtBu)-OH has a wide range of applications in scientific research, including:

Safety and Hazards

Ac-Glu(OtBu)-OH can be harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If inhaled, remove to fresh air . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes .

Mechanism of Action

Target of Action

Acetyl-Glutamic Acid tert-Butyl Ester, also known as Ac-Glu(OtBu)-OH, is primarily used in the field of peptide synthesis . Its primary targets are the amino acids in a peptide chain, where it serves as a building block in the formation of these chains .

Mode of Action

this compound interacts with its targets through a process known as deprotection, which is a critical step in peptide synthesis . During this process, the protecting groups (in this case, the tert-butyl or OtBu group) are removed from the amino acid, allowing it to participate in the formation of peptide bonds .

Biochemical Pathways

The use of this compound in peptide synthesis affects the biochemical pathway of protein formation. Specifically, it is involved in the formation of peptide bonds, which are the links between amino acids in a protein . The removal of the protecting group allows the amino acid to be incorporated into the peptide chain, influencing the structure and function of the resulting protein .

Pharmacokinetics

The pharmacokinetics of this compound are largely dependent on the context of its use. In the context of laboratory synthesis, factors such as the concentration of the compound, the temperature and pH of the reaction, and the presence of other reagents can all influence its absorption, distribution, metabolism, and excretion .

Result of Action

The primary result of the action of this compound is the formation of peptide bonds, leading to the synthesis of proteins . These proteins can have a wide range of functions, depending on the specific sequence of amino acids in the peptide chain .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of the deprotection process . Additionally, the presence of other chemical reagents can also influence the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Glu(OtBu)-OH typically involves the protection of the carboxyl group of glutamic acid with a tert-butyl ester group. This can be achieved through the reaction of glutamic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The acetylation of the amino group is then carried out using acetic anhydride in the presence of a base like pyridine .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of green chemistry principles, such as the use of less hazardous solvents and reagents, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ac-Glu(OtBu)-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Acetylation: Acetic anhydride and pyridine.

    Deprotection: Trifluoroacetic acid (TFA).

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of protecting groups, which provide stability and ease of handling during peptide synthesis. The acetyl group offers a different reactivity profile compared to other protecting groups, making it suitable for specific synthetic applications.

Properties

IUPAC Name

(2S)-2-acetamido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-7(13)12-8(10(15)16)5-6-9(14)17-11(2,3)4/h8H,5-6H2,1-4H3,(H,12,13)(H,15,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALCCLKESWGSNI-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427141
Record name Ac-Glu(OtBu)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84192-88-1
Record name Ac-Glu(OtBu)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.